molecular formula C20H21N3O5 B11319736 N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide

N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide

Cat. No.: B11319736
M. Wt: 383.4 g/mol
InChI Key: JONMBEPMUHNIJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide is a compound that belongs to the class of 1,2,4-oxadiazoles

Preparation Methods

The synthesis of N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide typically involves the reaction of 4-ethoxybenzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime. This intermediate is then cyclized with 2-(2-methoxyphenoxy)propanoic acid under acidic conditions to yield the desired oxadiazole compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity. In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting key signaling proteins involved in cell proliferation .

Comparison with Similar Compounds

N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide can be compared with other 1,2,4-oxadiazole derivatives, such as:

Properties

Molecular Formula

C20H21N3O5

Molecular Weight

383.4 g/mol

IUPAC Name

N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide

InChI

InChI=1S/C20H21N3O5/c1-4-26-15-11-9-14(10-12-15)19-22-20(23-28-19)21-18(24)13(2)27-17-8-6-5-7-16(17)25-3/h5-13H,4H2,1-3H3,(H,21,23,24)

InChI Key

JONMBEPMUHNIJU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)C(C)OC3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.